PRN694

Covalent inhibitor Target residence time Kinase occupancy

PRN694 is the only commercially available irreversible covalent ITK/RLK dual inhibitor offering 57-fold selectivity over BTK (ITK IC₅₀=0.3 nM; RLK IC₅₀=1.4 nM; BTK IC₅₀=17 nM). Unlike reversible ITK inhibitors (e.g., BMS-509744, target residence time ~32 min), PRN694 maintains >54% ITK occupancy at 14 h post-dose via Cys442 covalent binding, enabling once-daily in vivo dosing. Critically, PRN694 suppresses Th1/Th17 differentiation while preserving Th2 populations—avoiding the Th1-skewing confound of ibrutinib. Validated in oxazolone DTH, Th1-colitis, Th17-psoriasis, and T-cell malignancy models. Ideal for TCR signaling, T-helper polarization, and preclinical PK/PD studies requiring sustained target engagement without B-cell pathway interference.

Molecular Formula C28H35F2N5O2S
Molecular Weight 543.7 g/mol
CAS No. 1575818-46-0
Cat. No. B610204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRN694
CAS1575818-46-0
SynonymsPRN694;  PRN-694;  PRN 694; 
Molecular FormulaC28H35F2N5O2S
Molecular Weight543.7 g/mol
Structural Identifiers
SMILESCC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C
InChIInChI=1S/C28H35F2N5O2S/c1-6-24(36)34-13-7-8-19(34)16-35-21-10-9-18(15-31-17(2)28(3,4)5)14-20(21)32-27(35)33-26(37)23-12-11-22(38-23)25(29)30/h6,9-12,14,17,19,25,31H,1,7-8,13,15-16H2,2-5H3,(H,32,33,37)/t17-,19+/m0/s1
InChIKeyNXTKFBGDLDPFLB-PKOBYXMFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PRN694 (CAS 1575818-46-0): A Dual ITK/RLK Covalent Inhibitor for T-Cell and NK-Cell Signaling Research


PRN694 is a small-molecule covalent inhibitor of the Tec family kinases interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK, also known as TXK). It acts through irreversible binding to Cys442 of ITK and Cys350 of RLK within the ATP binding pocket [1]. PRN694 exhibits picomolar to low nanomolar potency against its primary targets, with reported IC50 values of 0.3 nM for ITK and 1.4 nM for RLK, and demonstrates extended target residence time consistent with its covalent mechanism of action [1] . The compound is claimed in patent WO2014036016 and serves as a tool compound for interrogating ITK/RLK-dependent signaling in T-cell and NK-cell biology [2].

Why PRN694 Cannot Be Substituted with Generic ITK Inhibitors or Broad-Spectrum Tec Kinase Inhibitors


Generic substitution with other ITK-targeting agents or broad-spectrum Tec family inhibitors is precluded by PRN694's unique covalent binding profile and dual ITK/RLK selectivity fingerprint. Unlike reversible ITK inhibitors such as BMS-509744, which exhibits a target residence time of only 32 ± 17 minutes, PRN694 demonstrates irreversible covalent binding that maintains target occupancy beyond 24 hours, translating to durable pharmacodynamic effects in vivo [1]. Furthermore, while the clinically approved BTK inhibitor ibrutinib exhibits off-target ITK inhibition as a secondary pharmacology effect, its ITK inhibitory potency is substantially lower than PRN694, and its primary activity against BTK introduces confounding B-cell signaling effects that complicate interpretation in T-cell/NK-cell focused studies [1] [2]. PRN694's selectivity for ITK and RLK over other Tec family members, including BTK (17 nM IC50, approximately 57-fold selectivity relative to ITK), provides a cleaner pharmacological tool for dissecting ITK/RLK-specific biology without the confounding B-cell effects inherent to ibrutinib [1].

PRN694: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Covalent Irreversible Binding Produces Extended Target Residence Time Versus Reversible ITK Inhibitor BMS-509744

PRN694 demonstrates irreversible covalent binding to ITK, resulting in sustained target engagement that vastly exceeds the residence time of the reversible ITK inhibitor BMS-509744. In a biochemical off-rate assay utilizing time-resolved FRET, BMS-509744 exhibited rapid dissociation from ITK with a residence time (τ) of 32 ± 17 minutes, whereas PRN694 remained bound to ITK for the entire 24-hour assay duration [1]. This irreversible binding translates to durable pharmacodynamic effects not achievable with reversible inhibitors.

Covalent inhibitor Target residence time Kinase occupancy Tec family

Superior ITK Selectivity Over BTK Compared with the Clinically Approved Dual BTK/ITK Inhibitor Ibrutinib

PRN694 exhibits markedly higher selectivity for ITK over BTK compared with ibrutinib, which is a clinically approved BTK inhibitor with secondary ITK inhibitory activity. In kinase inhibition assays, PRN694 demonstrates an IC50 of 0.3 nM for ITK and 17 nM for BTK, yielding an ITK/BTK selectivity ratio of approximately 57-fold [1]. In contrast, ibrutinib potently inhibits BTK with an IC50 of 0.5 nM but also irreversibly binds ITK with nanomolar potency, resulting in substantially lower ITK/BTK selectivity and confounding B-cell signaling effects [2] [3].

Kinase selectivity Off-target activity BTK Ibrutinib

Selective Inhibition of T-Cell Receptor-Induced Proliferation Without Affecting ITK/RLK-Negative Cell Types

PRN694 selectively inhibits T-cell receptor-induced proliferation in CD4+ and CD8+ T-cells while demonstrating no inhibitory activity in cell types that do not express ITK and RLK. In T-cell proliferation assays, PRN694 at concentrations above 0.37 μM significantly suppressed anti-CD3/CD28-induced proliferation of both CD4+ and CD8+ T-cells [1]. In contrast, in the BioMap cell screening panel comprising multiple primary human cell culture systems, PRN694 had essentially no inhibitory activity in cell systems lacking ITK and RLK expression, including venular endothelial cells stimulated with IL-1β, TNFα, and IFNγ; bronchial epithelial cells; coronary artery smooth muscle cells; and human dermal fibroblasts [1].

T-cell proliferation Cellular selectivity TCR signaling Off-target toxicity

Durable In Vivo Target Occupancy with Sustained Pharmacodynamic Effect After Clearance

PRN694 demonstrates durable in vivo ITK target occupancy that persists well beyond plasma drug clearance, a hallmark of covalent inhibition. In murine pharmacodynamic studies, ITK occupancy by PRN694 was measured at 98% at 1 hour, 95% at 6 hours, and remained at 54% at 14 hours post-administration [1]. Notably, at the 14-hour time point, the plasma concentration of PRN694 had fallen to a level more than tenfold below the whole blood IC50 [1]. This disconnect between sustained target occupancy and declining plasma drug levels is characteristic of covalent inhibitors and distinguishes PRN694 from reversible ITK inhibitors that require continuous exposure to maintain target engagement.

In vivo pharmacology Target occupancy Pharmacodynamics PK/PD relationship

Reduction of Disease Severity in Murine Colitis Model with Quantified CD4+ T-Cell Infiltration Reduction

PRN694 administration significantly reduces disease progression in a murine colitis model, with histological and immunohistochemical evidence of reduced CD4+ T-cell infiltration. In the oxazolone-induced colitis model, PRN694-treated mice exhibited markedly reduced colonic inflammation and disease severity [1]. Quantitative immunohistochemical analysis revealed that the colonic epithelium of PRN694-treated mice contained substantially fewer CD4+ T-cells compared with vehicle-treated control mice [1] [2]. This finding directly links ITK/RLK inhibition with reduced effector T-cell trafficking and tissue inflammation in vivo.

Inflammatory bowel disease Colitis Th1-mediated inflammation In vivo efficacy

Broad-Spectrum Kinome Selectivity Profile with Minimal Off-Target Activity Across 250 Kinases

PRN694 demonstrates remarkable selectivity across the human kinome, with minimal inhibitory activity against the vast majority of kinases tested. In a broad kinome screening panel comprising approximately 250 kinases, PRN694 was tested at concentrations of 0.1 μM and 1.0 μM [1]. The compound showed potent inhibition only against a narrow subset of kinases containing a cysteine residue in a homologous position to Cys442 of ITK, including ITK, RLK, TEC, BTK, BMX, and BLK [1]. IC50 values for these off-target Tec family members were 3.3 nM (TEC), 17 nM (BTK), 17 nM (BMX), and 125 nM (BLK), while JAK3 inhibition was 30 nM [1] . All other kinases in the 250-kinase panel showed minimal to no inhibition, establishing PRN694 as a highly selective covalent probe.

Kinome selectivity Off-target profiling Kinase panel screening

PRN694: Optimal Research Application Scenarios Based on Quantitative Evidence


T-Cell Receptor Signaling Pathway Dissection Requiring Clean ITK/RLK Selectivity Without BTK Confounding

For researchers studying T-cell receptor (TCR) signaling cascades, including NFAT1 nuclear translocation, PLCγ1 activation, and calcium flux, PRN694 provides an ideal tool due to its 57-fold selectivity for ITK over BTK. This clean selectivity profile contrasts with ibrutinib, which potently inhibits both BTK and ITK, introducing confounding B-cell signaling effects and Th1/Th2 skewing that complicate interpretation of T-cell-specific phenotypes [1] . In TCR activation studies, PRN694 at concentrations above 1 nM inhibits Ca2+ signaling, NFAT1 activation, JunB induction, pIκBα accumulation, and pERK signaling, enabling precise dissection of ITK/RLK-dependent nodes in TCR signal transduction [1].

In Vivo Studies of T-Cell-Driven Inflammation Requiring Durable Pharmacodynamic Coverage with Infrequent Dosing

PRN694 is optimally suited for in vivo inflammatory disease models where sustained ITK/RLK inhibition is required but frequent dosing is impractical. The compound's covalent mechanism confers extended target residence time, maintaining 54% ITK occupancy at 14 hours post-dose despite plasma concentrations falling to less than one-tenth of the whole blood IC50 [1] . This PK/PD disconnect enables once-daily or less frequent dosing regimens while maintaining effective target coverage. Validated applications include oxazolone-induced delayed-type hypersensitivity models, Th1-mediated colitis models, and Th17-driven psoriasis models (both Rac1V12 and imiquimod-induced), where PRN694 has demonstrated significant reduction in disease severity [1] [2] [3].

Th1/Th17 Differentiation Studies and Cytokine Profiling in Autoimmune Disease Models

PRN694 potently inhibits Th1 and Th17 differentiation while preserving Th2 cell populations, making it a valuable tool for studying T-helper cell polarization in autoimmune and inflammatory contexts. In in vitro Th polarization assays, PRN694 significantly suppresses IFN-γ production from Th1 cells and IL-17A production from Th17 cells [1] . This Th1/Th17-selective inhibition profile distinguishes PRN694 from ibrutinib, which exerts a Th1-selective pressure by preferentially inhibiting Th2 cells, resulting in Th1 skewing rather than broad Th1/Th17 suppression [2]. PRN694 is therefore particularly appropriate for studying diseases characterized by Th1 and Th17 pathology, including inflammatory bowel disease, psoriasis, and multiple sclerosis models [1] [3].

T-Cell Malignancy Research Requiring Dual ITK/RLK Inhibition in Primary Patient Samples

PRN694 demonstrates ex vivo inhibitory activity against primary T-cell prolymphocytic leukemia (T-PLL) cells and HH cutaneous T-cell lymphoma cells, validating its utility in translational T-cell malignancy research [1] . In these settings, PRN694 effectively blocks TCR stimulation and downstream survival signaling in malignant T-cells, while its cellular selectivity for ITK/RLK-expressing lymphocytes minimizes off-target toxicity to non-lymphoid tissues [1]. The compound's extended target residence time and durable pharmacodynamic effects support both in vitro mechanistic studies and in vivo xenograft models of T-cell leukemia and lymphoma, positioning PRN694 as a preclinical tool for validating ITK/RLK as therapeutic targets in T-cell malignancies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRN694

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.